methyl 1-nitrosopiperidine-4-carboxylate
Description
Classification and Structural Characteristics of N-Nitrosamine Compounds
N-nitrosamines are a class of organic compounds characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. nih.gov Their general structure is R¹R²N-N=O, where R¹ and R² can be various alkyl or aryl groups. wikipedia.org The C₂N₂O core of nitrosamines is typically planar, a structural feature confirmed by X-ray crystallography. wikipedia.organtteknik.com A key characteristic of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double bond character, which can lead to the existence of stable rotamers (cis and trans isomers) in asymmetrically substituted nitrosamines. acanthusresearch.comnih.gov This structural feature can influence their chemical and physical properties. acanthusresearch.com
N-nitrosamines are generally formed through the reaction of a secondary or tertiary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is often generated from nitrites in acidic conditions. wikipedia.orglgcstandards.com This reaction is a critical aspect of their chemistry and has implications for their formation in various environments. wikipedia.org
Historical Context of N-Nitrosamine Chemical Research
The investigation of N-nitrosamines dates back to the 19th century, but significant interest in this class of compounds surged in the mid-20th century. lgcstandards.com In 1956, a pivotal study by John Barnes and Peter Magee revealed that dimethylnitrosamine induced liver tumors in rats, marking a turning point in the understanding of the biological activity of these compounds. wikipedia.org Subsequent research has extensively explored the chemical synthesis, reactivity, and properties of a wide array of N-nitrosamines. wikipedia.orgresearchgate.net The discovery of their presence in various consumer products and as impurities in some pharmaceuticals in recent years has further intensified research into their detection, formation, and control. lgcstandards.comeuropa.eu
The Significance of Piperidine-Containing Frameworks in Organic Chemistry
The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in organic chemistry. nih.govfiveable.me Its prevalence is due to its versatile reactivity and its presence in numerous natural products, particularly alkaloids, and synthetic compounds with significant biological activity. nih.govijnrd.orgwikipedia.org Piperidine and its derivatives serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. fiveable.mewisdomlib.orgsolubilityofthings.com The nitrogen atom within the piperidine ring imparts basic and nucleophilic properties, allowing it to participate in a wide range of chemical transformations, including alkylation, acylation, and the formation of enamines. fiveable.mewikipedia.org The ability to introduce various substituents onto the piperidine framework allows for the fine-tuning of its chemical and physical properties, making it a highly valuable scaffold in drug design and development. nih.govresearchgate.net
Positioning of Methyl 1-Nitrosopiperidine-4-carboxylate within the Chemical Landscape of Nitrosopiperidines
This compound belongs to the family of N-nitrosopiperidines, which are derivatives of piperidine characterized by the presence of a nitroso group on the nitrogen atom of the piperidine ring. The parent compound, N-nitrosopiperidine, is a well-studied compound. chemicalbook.comnih.govosha.gov The introduction of a methyl carboxylate group at the 4-position of the piperidine ring in this compound introduces specific functionalities that can influence its chemical reactivity and properties. The synthesis of related structures, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, often involves multi-step processes starting from piperidone derivatives. researchgate.net The study of such substituted nitrosopiperidines is crucial for understanding structure-activity relationships within this class of compounds. nih.gov
Scope and Orienting Principles for Advanced Chemical Investigation
Further chemical investigation into this compound would be guided by several key principles. A primary focus would be on the development of efficient and selective synthetic routes to this compound and its analogs. Understanding the influence of the methyl carboxylate group on the chemical and physical properties of the N-nitrosopiperidine core is another critical area of research. This includes studying its reactivity in various chemical transformations and characterizing its spectroscopic properties. Advanced analytical techniques would be essential for the precise quantification and characterization of this compound and any potential isomers or related impurities. Such fundamental chemical research is essential for building a comprehensive understanding of this specific molecule and the broader class of substituted nitrosopiperidines.
Properties
CAS No. |
13458-55-4 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of Methyl 1 Nitrosopiperidine 4 Carboxylate
Reactions Involving the N-Nitroso Moiety
The N-nitroso group is the most reactive site in the molecule, undergoing a variety of transformations including reduction, alkylation, denitrosation, and transnitrosation.
Reduction Pathways to 1,1-Disubstituted Hydrazines and Parent Amines
The reduction of the N-nitroso group in N-nitrosamines is a well-established transformation. A common method for the preparation of 1,1-disubstituted hydrazines involves the chemical reduction of the corresponding nitrosamine (B1359907). For instance, the reduction of N-nitroso derivatives of secondary amines like piperidine (B6355638) can be achieved using zinc and acetic acid in a dilute solution. google.com A process has been described for converting N-nitroso derivatives of secondary amines, including piperidine, to the corresponding N,N-disubstituted hydrazine. google.com This involves creating an aqueous mixture of the nitroso compound and zinc, followed by the addition of sulfuric or hydrochloric acid to maintain a pH between 2 and 4. google.com
Alternatively, the enzymatic denitrosation of N-nitrosamines can occur in biological systems, which is considered a detoxification pathway. mdpi.com For example, the denitrosation of N-nitrosodimethylamine (NDMA) in liver microsomes yields methylamine. mdpi.com While not specific to methyl 1-nitrosopiperidine-4-carboxylate, this suggests that enzymatic pathways could lead to the formation of the parent amine, methyl piperidine-4-carboxylate. The reduction of nitro compounds to amines is a common transformation in organic synthesis, with various reagents and catalytic systems available to effect this change. organic-chemistry.orgorganic-chemistry.org
O-Alkylation Reactions and Formation of Alkoxydiazenium Salts
The oxygen atom of the N-nitroso group can act as a nucleophile, participating in O-alkylation reactions. While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of N-nitrosamines suggests that this reaction is plausible. Such a reaction would lead to the formation of an alkoxydiazenium salt, a reactive intermediate.
Chemically Induced Denitrosation Mechanisms
Denitrosation, the removal of the nitroso group, is a significant reaction for N-nitrosamines. This process can be induced chemically under various conditions. For many nitrosamines, denitrosation can compete with other reaction pathways, such as α-carbon hydroxylation. nih.gov In the case of N-nitrosoclonidine, the compound decomposes in aqueous acidic media to yield the parent compound (clonidine) and nitrous acid. rsc.org This reaction is acid-catalyzed and involves a rate-limiting protonation of the substrate. rsc.org The mechanism is believed to involve protonation of the imidazoline (B1206853) nitroso nitrogen, leading to an intermediate that subsequently loses the nitroso group. rsc.org This provides a model for how this compound might undergo acid-catalyzed denitrosation.
Reactivity of the Piperidine Ring and Carboxylate Ester Functional Group
Hydrolytic Cleavage of the Ester to the Carboxylic Acid
The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 1-nitrosopiperidine-4-carboxylic acid. simsonpharma.comsynzeal.comnih.gov This is a standard reaction for esters and can be achieved under either acidic or basic conditions. organic-chemistry.org For instance, the synthesis of anilino-amides from anilino-nitriles has been achieved through selective hydrolysis with concentrated sulfuric acid. researchgate.net Subsequent vigorous basic hydrolysis can then convert the amide to the corresponding carboxylic acid. researchgate.net These general procedures for ester and amide hydrolysis are applicable to the conversion of this compound to its carboxylic acid derivative.
Cycloaddition Reactions and Ring Expansion/Contraction Possibilities
Furthermore, the possibility of intramolecular [4+2] cycloaddition reactions has been demonstrated for pyridazinecarbonitriles with alkyne side chains, leading to the formation of fused benzonitriles. mdpi.com While structurally different, this highlights the potential for appropriately substituted N-nitrosopiperidine derivatives to undergo intramolecular cyclizations.
Ring expansion and contraction reactions represent another facet of the chemical reactivity of cyclic systems. Although no specific examples involving this compound have been documented, an interesting case of ring contraction has been observed in the reaction of tolazamide (B1682395) with nitrite (B80452) under physiological conditions, which unexpectedly yielded N-nitrosopiperidine alongside N-nitrosohexamethyleneimine. This suggests that under certain conditions, ring transformation of N-nitroso-substituted rings is possible.
Electrophilic and Nucleophilic Reactions at the Piperidine Ring Carbons
The reactivity of the piperidine ring in this compound towards electrophilic and nucleophilic attack is governed by the electronic properties of the substituents. The N-nitroso group is generally considered to be electron-withdrawing, which deactivates the piperidine ring towards electrophilic attack. In contrast, the nitrogen lone pair, although delocalized into the N=O group, can still direct electrophiles to some extent.
Studies on the electrophilic substitution of nitrogen heterocycles provide some insights. For instance, in six-membered rings like pyridine, the ring is deactivated towards electrophilic aromatic substitution, and substitution, when it occurs, is generally directed to the 3-position. youtube.comyoutube.com While the piperidine ring in this compound is saturated, the general principle of electronic deactivation by the N-nitroso group would still apply, making electrophilic substitution at the ring carbons challenging.
Conversely, the electron-withdrawing nature of the N-nitroso group could render the ring carbons more susceptible to nucleophilic attack. Nucleophilic aromatic substitution reactions have been observed in N-methylpyridinium compounds, where the reactivity is influenced by the nature of the leaving group and the position of other substituents. nih.gov In the case of this compound, a nucleophilic substitution would require a suitable leaving group on one of the ring carbons. In the absence of such a group, nucleophilic addition to the ring is a more plausible pathway, although no specific examples for this compound have been reported. The presence of the ester group at the 4-position further influences the electron distribution within the ring and could affect the regioselectivity of any potential nucleophilic attack.
Photochemical and Thermal Decomposition Pathways
Mechanisms of Photolytic Degradation in Solution
The photolytic degradation of N-nitrosamines, including N-nitrosopiperidine derivatives, has been a subject of considerable study. The primary photochemical process upon absorption of UV light is the homolytic cleavage of the N-N bond, leading to the formation of an aminyl radical and nitric oxide.
In acidic solutions, the mechanism is often more complex. For N-nitrosopiperidine, protonation can occur at either the oxygen or the nitrogen atom of the nitroso group, and the site of protonation can be solvent-dependent. The photochemical generation of the aminium radical cation in an acidic medium is believed to arise from the protonated nitrosamine at the oxygen atom (R₂N-NOH⁺). UV or visible light can then trigger the homolytic cleavage of the N-N bond and proton migration to generate the aminium radical cation.
The photolysis of N-nitrosopiperidine in the presence of an acid can also lead to secondary reactions. For example, in an alcoholic solution, the irradiation of N-nitrosopiperidine can result in the oxidation of the alcohol to an aldehyde, while the nitrosamine is reduced to piperidine.
Thermal Stability and Degradation Kinetics in Chemical Systems
The thermal stability of N-nitrosamines is a critical aspect of their chemistry, particularly in industrial processes and environmental fate. While specific kinetic data for the thermal decomposition of this compound is not available, studies on related compounds such as N-nitrosopiperazine (MNPZ) provide valuable insights.
The thermal decomposition of MNPZ in aqueous piperazine (B1678402) solution has been shown to follow Arrhenius temperature dependence. The activation energy for this process is influenced by the concentration of piperazine and the carbon dioxide loading. For instance, in 8 m piperazine with a CO₂ loading of 0.3 mol per equivalent of nitrogen, the activation energy for MNPZ decomposition is approximately 94 kJ/mol. researchgate.net
Studies on nitrogen-rich heterocyclic esters have also shown that their thermal decomposition proceeds via a radical mechanism, with the initial step being the homolytic cleavage of C-C, C-N, and C-O bonds. nih.gov The thermal stability is influenced by the nature of the substituents on the heterocyclic ring.
The following table presents a summary of thermal decomposition kinetic data for the related compound, N-nitrosopiperazine (MNPZ). It is important to note that these values are for a different, though structurally similar, compound and should be considered as an approximation for the thermal behavior of this compound.
| Compound | Conditions | Activation Energy (Ea) | Rate Constant (k) at 135 °C | Reference |
|---|---|---|---|---|
| N-Nitrosopiperazine (MNPZ) | 8 m Piperazine, 0.3 mol CO₂/equiv N | 94 kJ/mol | 10.2 x 10⁻⁶ s⁻¹ | researchgate.net |
| N-Nitrosopiperazine (MNPZ) | 8 m Piperazine, 0.1 mol CO₂/equiv N | 75 ± 6 kJ/mol | 12.2 ± 1.3 x 10⁻⁶ s⁻¹ | researchgate.net |
Theoretical and Computational Chemistry Studies of Methyl 1 Nitrosopiperidine 4 Carboxylate
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in elucidating the fundamental molecular and electronic characteristics of methyl 1-nitrosopiperidine-4-carboxylate. By employing methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, a detailed picture of the molecule's geometry, orbital energies, and charge distribution can be obtained.
The molecular structure of N-nitrosopiperidines is characterized by a piperidine (B6355638) ring and a nitroso group attached to the nitrogen atom. The geometry of the N-N-O group and its orientation relative to the ring are crucial determinants of the molecule's properties. Computational studies on N-nitrosopiperidine reveal that the molecule adopts a chair conformation, with the nitroso group exhibiting a planar geometry. The introduction of a methyl carboxylate group at the 4-position is expected to influence the conformational preference of the piperidine ring, with the substituent occupying either an axial or equatorial position.
The electronic properties, particularly the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), are key to understanding the reactivity of this compound. The nitroso group is a strong electron-withdrawing group, which significantly affects the electronic environment of the piperidine nitrogen. This is reflected in the calculated atomic charges and the molecular electrostatic potential (MEP) map, which would show a region of negative potential around the oxygen atom of the nitroso group and a region of positive potential around the hydrogen atoms of the piperidine ring.
A representative table of calculated electronic properties for a model N-nitrosopiperidine system is shown below. These values, while not specific to the methyl ester, provide a reasonable approximation of the expected electronic characteristics.
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment (Debye) | ~4.0 - 4.5 | DFT/B3LYP/6-31G |
| HOMO Energy (eV) | ~ -6.5 to -7.0 | DFT/B3LYP/6-31G |
| LUMO Energy (eV) | ~ 0.5 to 1.0 | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap (eV) | ~ 7.0 to 8.0 | DFT/B3LYP/6-31G |
These values are illustrative and based on typical calculations for N-nitrosopiperidine derivatives.
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry provides powerful tools to investigate the mechanisms and kinetics of reactions involving this compound, such as its formation (nitrosation) and decomposition (denitrosation).
Transition State Analysis and Reaction Coordinate Determination
The elucidation of a reaction mechanism at a molecular level requires the identification of stable intermediates and, crucially, the transition states that connect them. Quantum chemical methods can be used to locate the geometry of transition states and calculate their energies. This information is vital for determining the activation energy of a reaction, which governs its rate.
For the nitrosation of the parent piperidine to form an N-nitrosopiperidine, computational studies have mapped out the potential energy surface, identifying the transition state for the attack of a nitrosating agent (like N₂O₃) on the nitrogen atom of the piperidine. acs.org The reaction coordinate, which represents the lowest energy path from reactants to products, can be determined by following the vibrational mode corresponding to the imaginary frequency of the transition state.
Ab Initio and DFT Studies on Nitrosation and Denitrosation Pathways
Ab initio and DFT calculations have been extensively used to study the pathways of nitrosation and denitrosation. rsc.org Nitrosation of secondary amines like piperidine derivatives is generally favored under acidic conditions, where nitrous acid is converted to more potent nitrosating agents. nih.gov Computational models can simulate these conditions and predict the relative ease of nitrosation for different substrates.
Denitrosation, the cleavage of the N-NO bond, is a critical reaction, particularly in the context of the biological activity of N-nitrosamines. This process can be initiated by heat, light, or chemical reagents. nih.gov Theoretical studies have explored various denitrosation mechanisms, including homolytic cleavage to form a piperidinyl radical and a nitric oxide radical, and heterolytic cleavage, which can be facilitated by protonation. nih.govacs.orgacs.orgnih.gov DFT calculations can provide the energetic barriers for these different pathways, helping to predict the most likely decomposition route under specific conditions.
Conformational Analysis and Stereoelectronic Effects on Reactivity
The three-dimensional structure and the spatial arrangement of orbitals play a significant role in the reactivity of cyclic compounds like this compound.
The piperidine ring in this molecule is not planar and can exist in different conformations, primarily chair and boat forms. The presence of the methyl carboxylate substituent at the 4-position and the nitroso group at the nitrogen will influence the conformational equilibrium. Computational methods, including molecular mechanics and DFT, can be used to calculate the relative energies of these conformers and predict the most stable arrangement. cdnsciencepub.comresearchgate.net For N-nitrosopiperidine itself, the chair conformation is generally the most stable. The orientation of the substituent (axial vs. equatorial) will also impact reactivity.
Stereoelectronic effects, which describe how the orientation of orbitals influences reactivity, are particularly important in piperidine systems. cdnsciencepub.comcdnsciencepub.com For instance, the alignment of the nitrogen lone pair with an adjacent anti-periplanar C-H bond can affect the acidity of that proton. In the context of reactions at the α-carbon, the orientation of the N-NO bond and the piperidine ring can lead to significant differences in reaction rates and stereochemical outcomes. cdnsciencepub.comcdnsciencepub.com Computational analysis of the orbital interactions in different conformers can rationalize and predict these stereoelectronic effects.
Molecular Dynamics Simulations to Understand Solution-Phase Behavior
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent. nih.govmdpi.commdpi.com MD simulations model the explicit interactions between the solute (this compound) and the surrounding solvent molecules over time.
These simulations can provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute. This is particularly important for understanding how the solvent might influence conformational preferences and reactivity.
Conformational Dynamics: How the molecule flexes and changes its shape in solution. MD can reveal the timescales of conformational changes, such as ring flipping in the piperidine moiety.
Hydrogen Bonding: If the solvent is protic (like water or an alcohol), MD simulations can characterize the hydrogen bonding interactions between the solvent and the oxygen atom of the nitroso group or the carbonyl group of the ester.
Advanced Analytical Methodologies for Chemical Characterization and Quantification
Electrochemical and Chemiluminescence Detection Methods
The sensitive and selective detection of N-nitrosamines, including methyl 1-nitrosopiperidine-4-carboxylate, is critical due to their potential health risks. Electrochemical and chemiluminescence methods offer powerful analytical strategies for the quantification of these compounds, often providing high sensitivity and specificity.
Electrochemical Detection:
Electrochemical methods are based on the measurement of the electrical response (current or potential) arising from the oxidation or reduction of an analyte at an electrode surface. For nitrosamines, the core of the electrochemical detection lies in the reduction of the N-nitroso group. This process is typically irreversible and diffusion-controlled, though some adsorption on the electrode surface can occur.
The general mechanism involves the transfer of electrons to the N-nitroso functional group, leading to its cleavage. The specific potential at which this reduction occurs and the resulting current are dependent on the molecular structure of the nitrosamine (B1359907) and the experimental conditions, such as the pH of the supporting electrolyte and the composition of the working electrode. Studies on compounds like N-nitrosodiphenylamine have utilized various carbon-based electrodes, such as glassy carbon (GCE) and graphite-polyurethane composite electrodes (GPUE), to facilitate this reduction. usp.br For instance, cyclic voltammetry can be employed to characterize the redox behavior, revealing anodic and cathodic peaks corresponding to the electrochemical processes. usp.br
For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often preferred. usp.br These methods enhance the signal-to-noise ratio, allowing for the detection of trace amounts of nitrosamines. The choice of electrode material is crucial; modified electrodes, such as those incorporating graphene and platinum nanoparticles, have been developed to enhance sensitivity and selectivity for nitrosamine detection. researchgate.net
Chemiluminescence Detection:
Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. This technique is highly sensitive and forms the basis for several methods of nitrosamine detection. The most common approach for nitrosamine analysis via chemiluminescence involves the cleavage of the N-NO bond to release nitric oxide (NO). nih.govnih.gov The liberated NO then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ returns to its ground state, it emits light, and the intensity of this light is directly proportional to the concentration of NO, and thus to the original nitrosamine concentration. nih.gov
The critical step in this process is the efficient and quantitative denitrosation of the nitrosamine molecule. Two primary methods are employed for this purpose:
Chemical Denitrosation: This involves the use of a chemical reagent to cleave the N-NO bond. A common reagent is a mixture of acidic triiodide (HI₃), which effectively cleaves the bond to release the nitrosonium ion (NO⁺), which is then reduced by iodide to produce nitric oxide (NO•). nih.gov
Photolytic Denitrosation (UV Photolysis): This method uses high-intensity ultraviolet (UV) light to break the N-NO bond. nih.gov Research has shown that N-nitrosamines in aqueous solutions can be transformed into peroxynitrite upon UV irradiation, which can subsequently generate a chemiluminescent signal with luminol without the need for an additional oxidant. researchgate.net
These chemiluminescence-based methods, often coupled with a separation technique like high-performance liquid chromatography (HPLC), provide a robust and highly sensitive platform for the quantification of total N-nitrosamines (TONO) or individual nitrosamine species in various matrices. nih.govresearchgate.net
Validation Protocols for Analytical Methods in Chemical Research
The validation of an analytical method is a prerequisite to its application in the quantitative analysis of chemical compounds, particularly for trace-level impurities like this compound in pharmaceuticals and other matrices. Method validation ensures that the procedure is suitable for its intended purpose and provides reliable, reproducible, and accurate data. nih.govedqm.eu The validation process is governed by international guidelines, most notably the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology". researchgate.netfda.govnih.goveuropa.eu
For nitrosamine impurities, the analytical methods must be highly sensitive to meet the stringent regulatory limits. edqm.eu The validation protocol for such methods involves the assessment of a set of specific performance characteristics. nih.govresolvemass.ca
Key Validation Parameters:
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For chromatographic methods, this is often demonstrated by the resolution of the analyte peak from other peaks and by comparing the analysis of a blank matrix with that of a spiked matrix. nih.gov
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of measurements on standard solutions of known concentrations. The relationship is often assessed by the correlation coefficient (r²) of the regression line, which should ideally be greater than 0.99. nih.gov
Range: The range is the interval between the upper and lower concentration levels of the analyte (including these levels) for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered is calculated. nih.gov
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Reproducibility: Expresses the precision between laboratories (collaborative studies). edqm.eu
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically a ratio of 3:1. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for the LOQ is 10:1. usp.org For nitrosamine analysis, the LOQ must be sufficiently below the regulatory acceptable intake limit. usp.orgresearchgate.net
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu
The following interactive table summarizes typical acceptance criteria for the validation of an analytical method for trace nitrosamine analysis.
| Validation Parameter | Typical Acceptance Criteria for Trace Nitrosamine Analysis |
|---|---|
| Specificity | No interference from blank matrix at the retention time of the analyte. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 nih.gov |
| Accuracy (% Recovery) | Typically within 70-130% or 80-120% at the LOQ level. |
| Precision (Relative Standard Deviation, %RSD) | ≤ 15% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 nih.gov |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10. usp.org Must be below the acceptable limit for the nitrosamine. usp.org |
| Robustness | %RSD of results should be within acceptable limits after minor changes in method parameters. |
Applications in Organic Synthesis and Chemical Transformations
Methyl 1-Nitrosopiperidine-4-carboxylate as a Precursor in Multi-Step Synthesis
This compound serves as a key starting material or intermediate in the synthesis of more complex molecules. The piperidine (B6355638) ring is a common structural motif in many biologically active compounds and pharmaceuticals. The synthesis of related piperidine-4-carboxylate derivatives, such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, highlights the utility of this core structure in building elaborate molecular frameworks. researchgate.net The precursor to the titular compound, 1-nitrosopiperidine-4-carboxylic acid (also known as N-nitrosoisonipecotic acid), is a known chemical entity, suggesting a straightforward pathway to the methyl ester via standard esterification procedures. nih.govsynzeal.com The synthesis of analogous compounds like methyl 1-methylpiperidine-4-carboxylate further demonstrates the role of such substituted piperidines as building blocks in organic synthesis. prepchem.com
Derivatization to Generate Novel Chemical Entities with Specific Reactivity
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of new compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, N-nitrosoisonipecotic acid, or can react with various nucleophiles to form amides or other ester derivatives. nih.gov The N-nitrosamine group itself can undergo a range of chemical transformations. For instance, the closely related compound 1-nitrosopiperidin-4-one is known to be reactive towards nucleophiles and can participate in oxidation and reduction reactions. cymitquimica.com This suggests that the nitrosamine (B1359907) moiety in this compound can be targeted for chemical modification to introduce new functionalities or to alter the electronic properties of the piperidine ring.
Role as a Model Compound for Studying Nitrosamine Chemistry in Complex Systems
N-nitrosamines are a class of compounds that have garnered significant attention due to their potential presence as impurities in pharmaceutical products. pharmaexcipients.comresearchgate.net Consequently, well-characterized nitrosamine compounds are crucial as analytical standards for method development, validation, and quality control. veeprho.com The ethyl ester analog, ethyl 1-nitrosopiperidine-4-carboxylate, is utilized as a reference material for the detection and quantification of nitrosamine impurities. veeprho.com Given this precedent, this compound is an ideal model compound for studying the formation, stability, and reactivity of nitrosamine drug substance-related impurities (NDSRIs). researchgate.net Its structure, containing a secondary amine precursor within a drug-like scaffold, allows researchers to investigate the fundamental chemistry of nitrosation and the behavior of such compounds in various chemical and biological environments.
Exploitation of Nitrosamine Functionality in Chemoselective Transformations
The nitrosamine group in this compound can be strategically employed in chemoselective reactions. The N-N bond of the nitrosamine can be cleaved under specific conditions to regenerate the secondary amine, which can then be further functionalized. This de-nitrosation can be a key step in a synthetic sequence where the nitrosamine acts as a protecting group for the piperidine nitrogen. The reactivity of the nitroso group also allows for transformations that might not be possible on the parent amine. While specific examples for this compound are not detailed in the provided literature, the general reactivity of nitrosamines points towards their potential use in directing chemical reactions to specific sites within a molecule.
Environmental Chemical Transformations and Abiotic Mitigation Strategies
Formation Mechanisms of Nitrosopiperidine Derivatives in Abiotic Systems
N-nitrosopiperidine derivatives, including methyl 1-nitrosopiperidine-4-carboxylate, are formed through the nitrosation of piperidine (B6355638) precursors. This reaction can occur in various environmental and industrial settings. The fundamental mechanism involves the reaction of a secondary or tertiary amine with a nitrosating agent. zamann-pharma.comsenpharma.vn
The primary nitrosating agents in abiotic systems are nitrogen oxides (NOx) and nitrite (B80452) salts (e.g., sodium nitrite). senpharma.vnnih.gov The reaction is significantly influenced by the surrounding chemical conditions.
Key Factors Influencing Formation:
Presence of Precursors: The formation requires the coexistence of a piperidine derivative (a secondary amine) and a nitrosating agent. contractpharma.com
pH: The formation of nitrosamines is typically catalyzed by acidic conditions. zamann-pharma.comsenpharma.vnfda.gov In a neutral or basic environment, the reaction kinetics are substantially reduced. fda.gov
Temperature: High temperatures can promote the nitrosation reaction. zamann-pharma.com
Catalysts: Certain species can catalyze the formation of nitrosamines.
The general reaction proceeds as follows: a secondary amine, such as a piperidine derivative, reacts with a nitrosating agent derived from nitrite in an acidic medium. This leads to the formation of a nitroso group (-N=O) attached to the nitrogen atom of the piperidine ring, resulting in the corresponding N-nitrosopiperidine compound. senpharma.vn These reactions are known to occur in diverse settings, including the atmosphere, water bodies, and during industrial manufacturing processes. researchgate.net
Chemical Degradation Pathways in Water and Air Environments
Nitrosopiperidine derivatives are subject to degradation in the environment through several chemical pathways, primarily driven by light and reactive chemical species.
Degradation in the Atmosphere: In the air, N-nitrosopiperidine exists predominantly in the vapor phase. nih.gov Its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this reaction is approximately 5 hours. nih.gov Another significant degradation mechanism is photolysis, the breakdown of the molecule by absorbing ultraviolet (UV) radiation. nih.govacs.org N-nitrosopiperidine is known to be sensitive to light, particularly UV light. nih.gov
Degradation in Water: In aquatic environments, nitrosopiperidine derivatives are relatively resistant to simple hydrolysis but can be degraded through more advanced processes. nih.gov
Photodegradation: Similar to atmospheric degradation, UV radiation can break down these compounds in water. ucanr.edu The process involves the absorption of high-energy UV radiation, which excites and breaks the chemical bonds within the molecule. ucanr.edu
Advanced Oxidation Processes (AOPs): AOPs are highly effective for the removal of persistent organic pollutants from water. researchgate.netnih.gov These processes generate highly reactive free radicals, such as hydroxyl radicals (•OH), which can oxidize and degrade complex organic molecules. mdpi.com
Several AOPs have proven effective for degrading nitrosamines and related compounds:
UV/H₂O₂: This process combines UV irradiation with hydrogen peroxide (H₂O₂) to generate •OH radicals, enhancing the degradation rate. mdpi.com
Ozonation (O₃): Ozone is a powerful oxidizing agent. Combining it with UV light (UV/O₃) can be particularly effective. For instance, studies on N-nitrosopyrrolidine, a structurally similar compound, demonstrated 99% degradation within one minute using a UV/O₃ process. researchgate.net
Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to produce hydroxyl radicals, effectively degrading organic contaminants. mdpi.com
The degradation of nitrogen-containing pollutants through AOPs can sometimes lead to the formation of intermediate by-products like nitrate (B79036) and nitrite ions. mostwiedzy.pl
Strategies for Chemical Control and Prevention in Industrial Processes
To minimize the formation of nitrosopiperidine derivatives in industrial settings, particularly in pharmaceutical manufacturing, a multi-faceted approach focusing on risk assessment and mitigation is employed. zamann-pharma.comfda.gov
Formulation and Process Optimization: Careful design of chemical formulations and manufacturing processes is critical to prevent the conditions that favor nitrosamine (B1359907) formation.
pH Control: Maintaining a neutral or basic pH during synthesis and in the final product formulation significantly inhibits the nitrosation reaction, which is favored under acidic conditions. zamann-pharma.comfda.gov
Use of Inhibitors: The addition of certain compounds can block the formation of nitrosamines.
| Inhibitor Type | Examples | Mechanism of Action |
| Antioxidants | Ascorbic acid (Vitamin C), α-Tocopherol (Vitamin E) | Scavenge nitrosating agents and inhibit their reaction with amines. zamann-pharma.comsenpharma.vncontractpharma.comdrugdiscoverytrends.com |
| Nitrite Scavengers | Glycine, Lysine, Histidine | React with and remove nitrite, preventing it from forming nitrosating agents. senpharma.vn |
Interactive Data Table: Inhibitors of Nitrosamine Formation
Process Modifications: Altering manufacturing steps can reduce risk. For example, direct compression is preferred over wet granulation, as the latter involves water and heat, which can promote nitrosation. senpharma.vn Optimizing storage conditions, such as using packaging with low water activity and avoiding materials containing nitrocellulose, is also beneficial. senpharma.vn
Control of Raw Materials: The purity of starting materials and excipients is a key control point.
Supplier Qualification: Manufacturers are encouraged to evaluate excipient suppliers to select those with the lowest possible nitrite content. senpharma.vnfda.gov
Advanced Mitigation Technologies: Innovations in packaging offer new ways to prevent contamination during storage.
Active Packaging: Novel polymer platforms integrated into packaging can actively scavenge nitrosating agents from the headspace of sealed containers, addressing a root cause of nitrosamine formation. contractpharma.com
Workplace Safety and Engineering Controls: For handling N-nitrosopiperidine, specific engineering controls and work practices are recommended to reduce exposure.
Engineering Controls: Using enclosed operations and local exhaust ventilation at the point of chemical release is the most effective way to minimize exposure. nj.gov
Work Practices: Workers should use appropriate personal protective equipment, and procedures for handling contaminated clothing and emergency eye-washing should be in place. nj.gov
Future Directions and Emerging Research Avenues in the Chemical Science of Methyl 1 Nitrosopiperidine 4 Carboxylate
Development of Highly Efficient and Selective Catalytic Systems for Nitrosamine (B1359907) Transformations
A critical area of future research is the development of catalytic systems to transform or degrade methyl 1-nitrosopiperidine-4-carboxylate. The goal is to achieve denitrosation—the cleavage of the N-NO bond—to yield the parent amine, methyl piperidine-4-carboxylate, and non-toxic nitrogen-containing products. nih.govnih.gov
Current research into nitrosamine degradation often focuses on photolysis or reactions under harsh acidic conditions. acs.orgnih.gov However, these methods can lack selectivity and may not be suitable for complex matrices like pharmaceutical formulations. Future work will likely concentrate on developing mild and highly selective catalytic processes.
Key Research Thrusts:
Homogeneous and Heterogeneous Catalysis: Exploring transition-metal catalysts (e.g., based on iron, ruthenium, or palladium) for the reductive or oxidative cleavage of the N-N bond. These catalysts could be designed to operate under mild temperatures and pressures, enhancing their applicability.
Photocatalysis: Utilizing semiconductor photocatalysts (e.g., TiO2, g-C3N4) that can be activated by visible or UV light to generate reactive oxygen species. These species can then non-selectively or selectively degrade the nitrosamine structure. UV photolysis, in particular, has been shown to effectively cause denitrosation, forming nitric oxide that can be detected. acs.org
Biocatalysis: Investigating the use of enzymes, such as those derived from cytochrome P450, which are known to metabolize nitrosamines in biological systems. acs.orgnih.gov The development of robust, isolated enzyme systems could offer a highly specific and environmentally benign method for nitrosamine degradation.
The transformation of nitrosamines can occur via two primary enzymatic mechanisms: oxidative dealkylation and denitrosation, with the latter potentially involving a one-electron reduction by cytochrome P450. nih.gov Furthermore, the denitrosation of nitrosamines can be accelerated in acidic conditions by nucleophiles like thiourea (B124793) or bromide ions. nih.govrsc.org The relative reactivity for this process among different nitrosamines, such as N-nitrosopyrrolidine (NPy) and dimethylnitrosamine (DMN), has been studied, providing a basis for predicting the behavior of related structures. rsc.org
Integration of Artificial Intelligence and Machine Learning in Predicting Nitrosamine Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this effort. acs.orgnih.gov These models use a molecule's structural and electronic features to predict its biological or chemical activity. For nitrosamines, QSAR can help predict carcinogenic potency, a critical factor in risk assessment. acs.orgnih.govresearchgate.net
Future Research Applications:
Predictive Modeling of Formation: ML algorithms can be trained on large datasets of chemical reactions to identify the conditions and structural motifs that favor the nitrosation of piperidine-based precursors. zamann-pharma.comnih.gov This allows for a proactive approach to risk mitigation during synthesis and formulation.
Carcinogenicity and Toxicity Prediction: By leveraging quantum mechanics (QM) and ML, models can predict the carcinogenic potency (e.g., TD50 values) of novel or untested nitrosamines like this compound. researchgate.netusp.org These models analyze factors such as the energy of metabolic α-carbon hydroxylation, which is a key step in the activation of many nitrosamines to carcinogenic agents. acs.orgnih.gov
Reaction Condition Optimization: AI can be used to optimize the parameters of catalytic degradation processes, identifying the most efficient catalysts, solvent systems, and reaction times to ensure complete transformation of the nitrosamine. resolvemass.ca
Recent studies have demonstrated the feasibility of these approaches, with graph neural networks achieving around 80% accuracy in predicting whether a specific nitrogen center in a molecule is likely to be nitrosated. nih.gov Furthermore, QM-based models have shown promise in distinguishing between high- and low-potency nitrosamines by calculating the underlying chemical reactivity, offering a more robust prediction than simple structural analogy. researchgate.netresearchgate.net
Exploration of Solid-State Chemistry and Crystal Engineering for Modified Chemical Behavior
The chemical reactivity of a compound can be profoundly influenced by its solid-state properties, including its crystal form (polymorphism) and the presence of crystal defects. nih.govusp.org For this compound, understanding its solid-state chemistry is crucial, particularly in the context of its stability in solid pharmaceutical dosage forms.
Nitrosation reactions can occur in the solid state, often influenced by trace impurities like nitrites found in common pharmaceutical excipients. usp.orgnih.gov The kinetics and extent of this formation can depend on factors like humidity, temperature, and the specific crystal structure of the amine precursor and the salt form of the nitrite (B80452). usp.orgnih.gov
Emerging Research Avenues:
Crystallographic Studies: Determining the single-crystal X-ray structure of this compound to understand intermolecular interactions, molecular conformation, and packing arrangements. This data provides a fundamental basis for predicting its physical properties and stability.
Polymorph and Co-crystal Screening: Investigating whether the compound can exist in multiple crystalline forms or form co-crystals with other molecules. Different polymorphs can exhibit different solubilities, stabilities, and propensities for degradation.
Amorphous State Characterization: Studying the behavior of the compound in an amorphous (non-crystalline) state. Amorphous materials often have higher reactivity due to increased molecular mobility, which could accelerate degradation or nitrosamine formation. usp.org
Influence of Crystal Defects: Research has shown that crystal defects created by processes like milling or compression can lead to faster degradation rates. usp.org Investigating how mechanical stress affects the stability of this compound is an important area for future study.
The study of ranitidine, where solid-state degradation led to the formation of N-nitrosodimethylamine (NDMA), has highlighted the critical importance of solid-state chemistry in nitrosamine risk assessment. usp.org This has spurred regulatory interest in how crystal structure and storage conditions can influence degradation pathways. usp.org
Design of Novel Methodologies for Ultrasensitive Detection in Chemical Matrices
The detection and quantification of nitrosamines at trace levels (parts per billion or lower) is a significant analytical challenge, driven by the low acceptable intake limits set by regulatory bodies. scirp.orgyoutube.com For this compound, future research will focus on creating even more sensitive, rapid, and versatile analytical methods.
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis due to its high sensitivity and selectivity. nih.govyoutube.comscirp.org Methods have been developed to reach limits of quantification (LOQ) as low as 0.0015 ppm in certain samples. youtube.com
Future Innovations in Detection:
Advanced LC-MS/MS Methods: Development of methods using advanced ionization techniques, such as atmospheric pressure chemical ionization (APCI), which can improve sensitivity for certain nitrosamines. scirp.org The goal is to create robust, multi-analyte methods capable of screening for a wide range of nitrosamines, including this compound, in diverse matrices like drug substances and recovered solvents. scirp.orgshimadzu.com
Electrochemical Sensors: Designing inexpensive, portable, and highly sensitive electrochemical sensors for real-time monitoring. digitellinc.comresearchgate.net These sensors can be based on the electrochemical reduction or oxidation of the nitrosamine at a modified electrode surface, offering rapid detection without extensive sample preparation. digitellinc.comresearchgate.net Researchers have developed sensors capable of detecting nitrosamines at nanomolar concentrations. researchgate.net
Microfluidic Devices: Integrating detection technologies onto microfluidic chips ("lab-on-a-chip") to enable high-throughput screening and analysis of very small sample volumes. digitellinc.com Direct-printing fabrication techniques are being explored to create inexpensive, fully integrated microfluidic chips with gold electrode arrays for direct electrochemical detection of nitrosamines. digitellinc.com
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 1-nitrosopiperidine-4-carboxylate?
Answer:
The synthesis typically involves nitrosation of a piperidine precursor. A general approach includes:
- Step 1: Reacting 1-benzyl-4-piperidone with a nitrosating agent (e.g., sodium nitrite in acidic conditions) to introduce the nitroso group.
- Step 2: Esterification or carboxylation at the 4-position using methyl chloroformate or similar reagents under anhydrous conditions.
- Purification: Column chromatography or recrystallization in solvents like 2-propanol, as described for analogous piperidine derivatives .
Critical parameters include inert atmosphere (argon) to prevent decomposition and strict temperature control during nitrosation.
Basic: What safety protocols are essential when handling this compound?
Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation of the nitroso group .
- Handling: Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential mutagenicity of nitroso compounds.
- Waste Disposal: Neutralize with aqueous ammonia or alkaline solutions before disposal, following institutional guidelines for hazardous nitrosamines .
Advanced: How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound?
Answer:
- Structure Refinement: Use SHELXL for small-molecule refinement. Input X-ray diffraction data and apply restraints for the nitroso group’s thermal parameters to address disorder .
- Visualization: Mercury CSD’s "Materials Module" can compare packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the nitroso group) to validate crystallographic models .
- Validation: Cross-check torsion angles and bond lengths against Cambridge Structural Database (CSD) entries for analogous nitroso compounds.
Advanced: How can researchers address batch-to-batch variability in nitroso group stability?
Answer:
- Analytical Monitoring: Use HPLC with UV detection (λ = 250–300 nm) to track nitroso degradation. Compare retention times with authentic standards.
- Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Apply Arrhenius kinetics to predict shelf-life .
- Root-Cause Analysis: Employ Design of Experiments (DoE) to isolate factors (e.g., trace metals, moisture) affecting nitroso stability .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR: H NMR should show characteristic signals: δ ~3.78 ppm (ester methyl), δ ~2.5–3.0 ppm (piperidine protons), and aromatic protons if a benzyl group is present .
- GC/MS: Look for molecular ion peaks at m/z corresponding to the molecular weight (166.16 g/mol) and fragmentation patterns (e.g., loss of NO or COOCH) .
- IR: Confirm the nitroso group (N=O stretch at ~1450–1600 cm) and ester carbonyl (C=O at ~1700 cm).
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model the electronic environment of the piperidine ring. Analyze LUMO maps to identify electrophilic sites susceptible to nucleophilic attack.
- Steric Effects: Mercury CSD can quantify steric hindrance around the nitroso group using void visualization tools .
- Solvent Effects: Conduct molecular dynamics simulations (e.g., GROMACS) to assess solvent accessibility of reactive sites in polar vs. nonpolar media.
Basic: What solvents are compatible with this compound for experimental use?
Answer:
- Preferred Solvents: Dichloromethane, chloroform, or anhydrous DMF for reactions.
- Stock Solutions: Prepare at 10 mM in DMSO for biological assays, but avoid prolonged storage due to potential DMSO-induced degradation .
- Incompatible Solvents: Aqueous acids or bases may hydrolyze the ester or decompose the nitroso group.
Advanced: What strategies optimize reaction yields in the synthesis of this compound?
Answer:
- Catalysis: Screen Lewis acids (e.g., ZnCl) to accelerate nitrosation.
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yields >80% .
- DoE Optimization: Vary stoichiometry, temperature, and solvent polarity using software like MODDE to identify optimal conditions.
Advanced: How can researchers resolve contradictions between theoretical and experimental 13C^{13}\text{C}13C NMR chemical shifts?
Answer:
- Benchmarking: Compare experimental shifts with computed values (e.g., via ACD/Labs or mPW1PW91/6-311+G(d,p) DFT methods).
- Conformational Analysis: Use NMR-derived NOE data to identify dominant conformers and refine computational models .
- Error Analysis: Quantify discrepancies using root-mean-square deviation (RMSD) and adjust for solvent effects or exchange broadening .
Advanced: What mechanistic insights explain the compound’s reactivity in photochemical reactions?
Answer:
- UV-Vis Studies: Monitor nitroso group absorption bands (~350 nm) to track photodegradation.
- Trapping Experiments: Use spin traps (e.g., TEMPO) with EPR to detect radical intermediates during UV irradiation.
- Computational Mapping: Identify excited-state pathways (e.g., S → T transitions) using time-dependent DFT .
Categorization:
- Basic Questions: 1, 2, 5, 7 (foundational techniques, safety, characterization).
- Advanced Questions: 3, 4, 6, 8, 9, 10 (data analysis, optimization, computational modeling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
